

SIRT5 inhibitor 2 chemical structure and properties

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Compound of Interest

Compound Name: SIRT5 inhibitor 2

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An In-depth Technical Guide to SIRT5 Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **SIRT5 Inhibitor 2**, a potent and valuable tool for studying the biological functions of Sirtuin 5 (SIRT5). SIRT5 is a crucial NAD⁺-dependent deacylase primarily located in the mitochondria, where it plays a significant role in regulating metabolic pathways, including the urea cycle, fatty acid oxidation, and the citric acid cycle.^[1] This guide details the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with **SIRT5 Inhibitor 2**.

Chemical Structure and Properties

SIRT5 Inhibitor 2, also identified as compound 49, is a small molecule inhibitor of SIRT5.^[2] Its chemical and physical properties are summarized below.

Chemical Identifiers and Descriptors:

Identifier	Value
Common Name	SIRT5 inhibitor 2
Synonym	Compound 49
CAS Number	340306-87-8[2]
IUPAC Name	(5E)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione[3]
Molecular Formula	C18H12Cl2N2O3S[3]
SMILES	<chem>C=CCN1C(=S)N(C(=O)C=C(C1=O)c1oc(cc1)c1ccccc1Cl)Cl</chem>

Physicochemical Properties:

Property	Value	Source
Molecular Weight	407.3 g/mol	PubChem[3]
XLogP3	4.4	PubChem[3]
Hydrogen Bond Donors	0	PubChem[3]
Hydrogen Bond Acceptors	5	PubChem[3]
Rotatable Bond Count	4	PubChem[3]
Exact Mass	405.9945688 Da	PubChem[3]
Polar Surface Area	94.6 Å ²	PubChem[3]

Biological Activity and Mechanism of Action

SIRT5 Inhibitor 2 is a potent inhibitor of the NAD⁺-dependent deacetylase activity of SIRT5, primarily targeting its desuccinylation function.[1][2] Sirtuins are a class of enzymes involved in various cellular processes, including aging, transcription, and stress resistance through post-translational modification of proteins.[1] Specifically, SIRT5 is unique in its ability to remove

negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues.[1][4]

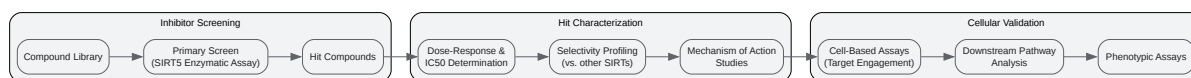
Inhibition of SIRT5 by this compound leads to an accumulation of acylated proteins within the mitochondria, which can modulate critical metabolic pathways.[1] This makes **SIRT5 Inhibitor 2** a valuable chemical probe for investigating the physiological and pathological roles of SIRT5.

In Vitro Activity:

Target	IC50
SIRT5	2.3 μ M[2][5]

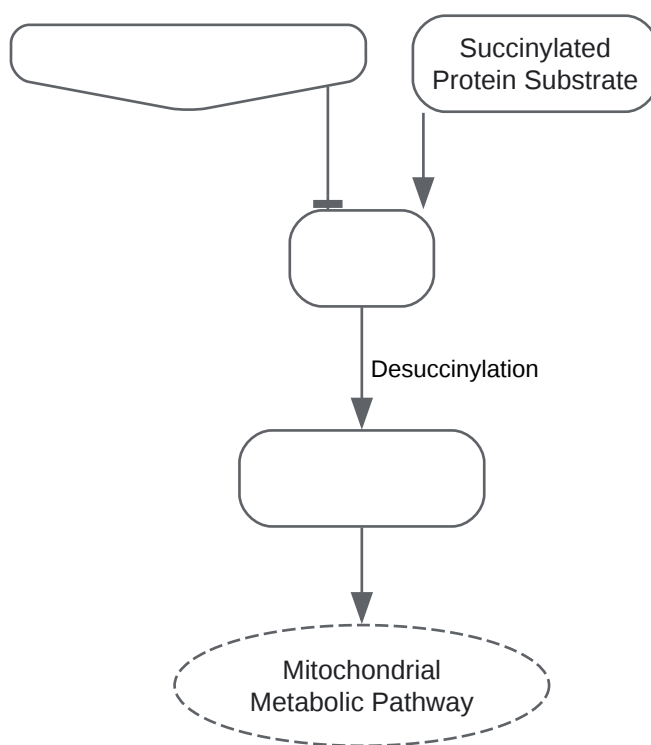
Signaling Pathways and Experimental Workflows

The study of SIRT5 and its inhibitors involves various experimental procedures to characterize their activity and biological effects. Below are diagrams illustrating a typical experimental workflow and a simplified representation of a SIRT5-regulated metabolic pathway.



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Figure 1: Experimental workflow for SIRT5 inhibitor discovery and characterization.



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Figure 2: Simplified SIRT5 signaling pathway and point of inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of SIRT5 inhibitors. The following is a representative methodology for a SIRT5 inhibition assay.

SIRT5 Deacylase Assay Protocol (Fluorogenic)

This protocol is a common method for measuring the enzymatic activity of SIRT5 and the potency of its inhibitors.

- Reagents and Materials:
 - Recombinant human SIRT5 enzyme
 - Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine residue coupled to a fluorophore and a quencher)
 - NAD⁺

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (containing a protease to cleave the deacetylated peptide)
- **SIRT5 Inhibitor 2** (dissolved in DMSO)
- 96-well black microplate
- Fluorometric microplate reader
- Assay Procedure:
 1. Prepare a serial dilution of **SIRT5 Inhibitor 2** in assay buffer. It is crucial to maintain a consistent final concentration of DMSO across all wells (typically $\leq 1\%$).
 2. To each well of the 96-well plate, add the following in order:
 - Assay Buffer
 - **SIRT5 Inhibitor 2** or vehicle control (DMSO)
 - Recombinant SIRT5 enzyme
 3. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
 4. Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD⁺.
 5. Incubate the plate at 37°C for 60 minutes.
 6. Stop the reaction and develop the fluorescent signal by adding the developer solution.
 7. Incubate at 37°C for an additional 15 minutes.
 8. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm, wavelengths may vary depending on the substrate).
- Data Analysis:
 1. Subtract the background fluorescence (wells without enzyme).

2. Normalize the data with respect to the positive control (enzyme with vehicle) and negative control (no enzyme).
3. Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
4. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion

SIRT5 Inhibitor 2 is a valuable research tool for elucidating the complex roles of SIRT5 in cellular metabolism and disease. Its well-defined chemical structure and potent inhibitory activity make it suitable for a range of in vitro and potentially cell-based studies. The provided data and protocols serve as a foundational guide for researchers investigating the therapeutic potential of targeting SIRT5.

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